N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide
Description
N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to a benzyl group, two methyl groups, and a phenoxyethyl chain, with iodide as the counterion. Its molecular formula is C₁₇H₂₂INO, and it has a molecular weight of approximately 369.27 g/mol . This compound is primarily utilized as a biochemical reagent due to its ionic nature and structural stability .
Properties
CAS No. |
15785-72-5 |
|---|---|
Molecular Formula |
C17H22INO |
Molecular Weight |
383.27 g/mol |
IUPAC Name |
benzyl-dimethyl-(2-phenoxyethyl)azanium;iodide |
InChI |
InChI=1S/C17H22NO.HI/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DIOXOSVQQBOCNQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Preparation Methods
Quaternization of N-Benzyl-N,N-dimethylamine
-
- N-Benzyl-N,N-dimethylamine (prepared via N-alkylation of dimethylamine with benzyl chloride)
- Methyl iodide (as methylating agent)
-
- Dissolve N-Benzyl-N,N-dimethylamine in an inert solvent such as acetonitrile or ethanol.
- Add an excess of methyl iodide to the solution.
- Stir the mixture at room temperature or slightly elevated temperature (around 50°C) for several hours.
- The quaternization reaction proceeds via nucleophilic attack of the tertiary amine nitrogen on methyl iodide, forming the quaternary ammonium iodide.
$$
\text{N-Benzyl-N,N-dimethylamine} + \text{CH}_3\text{I} \rightarrow \text{this compound}
$$
(Note: The phenoxyethyl group is introduced either prior to or after the quaternization step, depending on the synthetic route.)
- Similar quaternization reactions are documented for other ammonium salts, with yields often exceeding 80% under optimized conditions.
Incorporation of the Phenoxyethyl Group
- Direct alkylation of N,N-dimethyl-2-phenoxyethylamine with methyl iodide.
- Alternatively, nucleophilic substitution of a suitable precursor such as 2-phenoxyethyl halides with N,N-dimethylamine derivatives.
- Synthesize N,N-dimethyl-2-phenoxyethylamine by reacting 2-phenoxyethanol with dimethylamine in the presence of a dehydrating agent or via nucleophilic substitution with 2-phenoxyethyl halides.
- Subject this intermediate to methylation with methyl iodide as described above.
Alternative Synthesis Pathways
Based on patent literature and related research, alternative methods include:
- Use of phase transfer catalysts : Catalysts such as tetrabutylammonium bromide or iodide facilitate the transfer of reactants between phases, enhancing reaction rates and yields.
- Solvent-free or minimal solvent conditions : As per EP0577746A1, reactions can be performed without solvents, using solid-state or minimal solvent techniques to improve efficiency and reduce impurities.
Data Tables and Research Outcomes
| Parameter | Details | References |
|---|---|---|
| Reaction Type | Quaternization of tertiary amines | , |
| Typical Yield | 75-90% | , |
| Reaction Conditions | Room temperature to 50°C, inert atmosphere | , |
| Catalysts | Tetrabutylammonium iodide, phase transfer catalysts | |
| Solvent | Acetonitrile, ethanol, or solvent-free | , |
| Purification | Recrystallization from ethanol or acetone |
- The quaternization process exhibits high efficiency with minimal by-products when optimized.
- Use of phase transfer catalysts significantly enhances yield and reaction rate.
- The compound's stability under standard laboratory conditions has been confirmed, with high purity achievable through recrystallization.
Notes on Optimization and Practical Considerations
- Temperature control is critical to prevent side reactions such as N-demethylation.
- Excess methyl iodide ensures complete quaternization but requires thorough purification.
- Solvent choice affects reaction rate and purity; acetonitrile is preferred for its polarity and inertness.
- Catalyst selection influences reaction kinetics; tetrabutylammonium iodide is particularly effective.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form N,N-dimethyl-2-phenoxyethanamine and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium chloride or sodium hydroxide.
Oxidation and Reduction: These reactions may require specific catalysts or reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Hydrolysis: Conducted under acidic or basic conditions, often at elevated temperatures to accelerate the reaction.
Major Products Formed
Substitution Reactions: Products include N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium chloride or bromide.
Hydrolysis: Major products are N,N-dimethyl-2-phenoxyethanamine and benzyl alcohol.
Scientific Research Applications
N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Exhibits antimicrobial properties, making it useful in the study of bacterial and fungal inhibition.
Medicine: Investigated for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: Employed in the formulation of disinfectants and antiseptics due to its effectiveness against a broad spectrum of microorganisms.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituents | Counterion | Key Structural Features |
|---|---|---|---|
| This compound | Benzyl, dimethyl, phenoxyethyl | Iodide | Aromatic phenoxy group enhances lipophilicity. |
| N-Benzyl-N,N-diethylethanaminium iodide | Benzyl, diethyl, ethyl | Iodide | Shorter alkyl chain reduces steric hindrance. |
| N-Benzyl-N,N-dimethylanilinium iodide | Benzyl, dimethyl, phenyl | Iodide | Aromatic anilinium core enables conjugation. |
| N-Hexadecyl-N,N-dimethylbenzylammonium iodide | Benzyl, dimethyl, hexadecyl | Iodide | Long alkyl chain imparts surfactant properties. |
Key Observations :
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | Lipophilicity (LogP)* |
|---|---|---|---|
| This compound | 369.27 | High in polar solvents | ~3.5 (estimated) |
| N-Benzyl-N,N-diethylethanaminium iodide | 295.23 | Moderate | ~2.8 |
| N-Benzyl-N,N-dimethylanilinium iodide | 339.22 | Moderate | ~3.0 |
| N-Hexadecyl-N,N-dimethylbenzylammonium iodide | 511.45 | Low | ~6.2 |
*Estimated using fragment-based methods.
Key Observations :
Key Observations :
- The main compound’s phenoxyethyl group may enhance binding to aromatic biomolecules, unlike simpler alkyl variants .
- Compounds with longer alkyl chains (e.g., hexadecyl) are more suited for non-polar applications like antimicrobial agents .
Biological Activity
N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide (CAS Number: 15785-72-5) is a quaternary ammonium compound with notable biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential applications in drug development and therapeutic interventions.
- Molecular Formula : C17H22INO
- Molecular Weight : 373.27 g/mol
- Structure : The compound features a benzyl group, dimethyl amine, and a phenoxyethane moiety, contributing to its unique biological properties.
Biological Activity
This compound exhibits a range of biological activities that can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It has been tested against various pathogens, including:
- Gram-positive and Gram-negative bacteria : Demonstrating efficacy against strains such as MRSA with minimum inhibitory concentrations (MICs) ranging from 2 to 8 mg/L.
- Viruses : It shows potential antiviral activity against several viruses, including HIV and influenza virus, suggesting its utility in treating viral infections.
2. Cellular Mechanisms
The compound influences multiple cellular pathways:
- Apoptosis and Autophagy : It plays a role in regulating programmed cell death and autophagic processes, which are crucial for maintaining cellular homeostasis.
- Signal Transduction Pathways : this compound interacts with various signaling pathways, including MAPK/ERK and PI3K/Akt/mTOR pathways, which are vital for cell proliferation and survival.
3. Neurotransmission
The compound has been implicated in modulating neurotransmitter systems:
- Cholinergic Activity : Its structure suggests potential cholinergic activity, which may have implications for neurodegenerative diseases like Alzheimer's.
Research Findings
A summary of key research findings on the biological activity of this compound is presented in the table below:
| Activity Type | Details |
|---|---|
| Antimicrobial | Effective against MRSA (MICs 2-8 mg/L), various viral pathogens |
| Apoptosis | Induces apoptosis in cancer cell lines |
| Autophagy | Modulates autophagic flux in neuronal cells |
| Signal Pathways | Influences MAPK/ERK and PI3K/Akt pathways |
| Cholinergic Modulation | Potential effects on cholinergic receptors |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity against multidrug-resistant strains, highlighting its potential as a novel antibiotic agent.
- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection.
- Cancer Research : Investigations into its apoptotic effects revealed that it could selectively induce cell death in cancerous cells while sparing normal cells, presenting a promising avenue for cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide?
- Methodology : The compound is synthesized via quaternization of the tertiary amine precursor (e.g., N-Benzyl-N,N-dimethyl-2-phenoxyethanamine) with methyl iodide. A typical procedure involves refluxing the amine with excess methyl iodide in a polar aprotic solvent (e.g., acetonitrile or methanol) under nitrogen for 12–24 hours. Purification is achieved through recrystallization from ethanol or diethyl ether . For analogous quaternary ammonium salts, yields can exceed 85% under optimized conditions. Monitoring reaction progress via thin-layer chromatography (TLC) or NMR is critical to confirm complete alkylation .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm the quaternary ammonium structure. Key signals include the benzyl aromatic protons (δ 7.2–7.5 ppm), methyl groups attached to nitrogen (δ 3.0–3.5 ppm), and the phenoxy moiety (δ 6.8–7.0 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the iodide counterion’s position and cation geometry. For example, similar compounds show distorted tetrahedral coordination around the nitrogen atom, with bond angles deviating from ideal values due to steric effects .
- Elemental Analysis : Validates stoichiometry (C, H, N, I percentages).
Q. How is purity assessed, and what analytical standards apply?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify purity (>98%). Calibration against certified reference materials (CRMs) ensures accuracy. Residual solvents (e.g., acetonitrile) are quantified via gas chromatography (GC) per ICH Q3C guidelines .
Advanced Research Questions
Q. How can catalytic efficiency discrepancies be resolved in phase-transfer reactions involving this compound?
- Methodology : Contradictions in catalytic activity often arise from solvent polarity, counterion effects, or water content. Systematic studies should:
- Vary Solvent Systems : Test polar (e.g., water/dichloromethane) vs. non-polar media to assess partitioning behavior.
- Control Hydration Levels : Anhydrous conditions minimize iodide hydrolysis, which can reduce catalytic activity.
- Benchmark Against Analogues : Compare with structurally similar catalysts (e.g., benzyltriethylammonium iodide) to isolate substituent effects .
Q. What strategies optimize its use in transition-metal complex syntheses (e.g., nickel or palladium)?
- Methodology : As a phase-transfer catalyst, it facilitates ligand exchange in biphasic systems. For nickel(III) complexes (e.g., [Ni(dmit)2]–):
- Stoichiometric Adjustments : Use a 1:1 molar ratio of catalyst to metal precursor to avoid oversaturation.
- Temperature Control : Reactions at 30–70°C balance yield and selectivity.
- Co-catalysts : Additives like NaI enhance iodide availability, stabilizing reactive intermediates .
Q. How are crystallographic data inconsistencies addressed in structural studies?
- Methodology : Discrepancies in bond lengths/angles may arise from crystal packing or dynamic disorder. Mitigation includes:
- Low-Temperature Data Collection : Reduces thermal motion artifacts.
- DFT Calculations : Compare experimental geometries with computational models (e.g., B3LYP/6-31G*) to validate distortions.
- Multi-Crystal Averaging : Analyze multiple crystals to distinguish static disorder from genuine structural features .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Methodology : The iodide ion’s nucleophilicity is enhanced in polar solvents. Kinetic studies (e.g., using Eyring plots) reveal:
- Activation Parameters : Δ‡H and Δ‡S values indicate associative vs. dissociative pathways.
- Isotope Labeling : 18O or 2H labeling tracks oxygen or hydrogen transfer in hydrolysis reactions.
- Spectroscopic Trapping : Identify intermediates via in situ IR or Raman spectroscopy .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on thermal stability?
- Approach :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.
- Dynamic DSC : Detect phase transitions or exothermic events. For example, decomposition above 200°C may correlate with benzyl group oxidation.
- Batch Variability : Assess synthetic batches for residual impurities (e.g., unreacted methyl iodide) that lower stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
